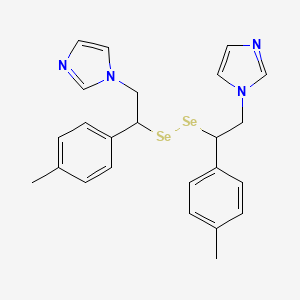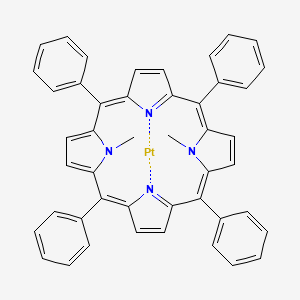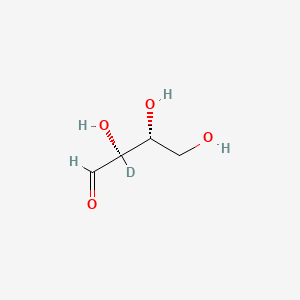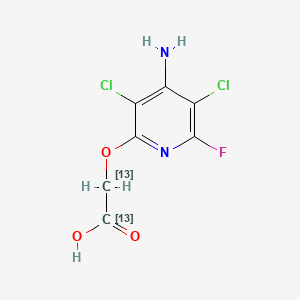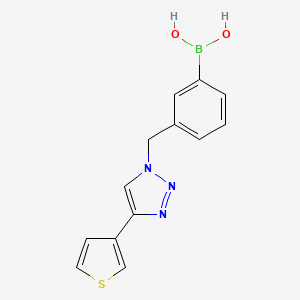
Kpc-2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kpc-2-IN-1 is a boronic acid derivative that serves as an effective inhibitor of KPC-2, a class A β-lactamase enzyme. This compound has a Ki value of 0.032 μM and is known to enhance the efficacy of cefotaxime against KPC-2 expressing Escherichia coli. It demonstrates good tolerance in human HEK-293 cells, making it valuable for researching Escherichia coli’s resistance to β-lactam antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Kpc-2-IN-1 are not well-documented. Typically, the production of such compounds on an industrial scale would involve optimization of the synthetic routes to ensure high yield and purity, followed by rigorous quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Kpc-2-IN-1 primarily undergoes inhibition reactions with β-lactamase enzymes. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include β-lactam antibiotics such as cefotaxime. The conditions for these reactions are typically mild, involving aqueous solutions and physiological pH.
Major Products Formed
The major product formed from the reaction of this compound with β-lactamase enzymes is a stable enzyme-inhibitor complex that prevents the hydrolysis of β-lactam antibiotics, thereby enhancing their efficacy .
Aplicaciones Científicas De Investigación
Kpc-2-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of β-lactamase enzymes and the development of new inhibitors.
Biology: Valuable for researching bacterial resistance mechanisms, particularly in Escherichia coli.
Medicine: Potential use in developing new therapeutic strategies to combat antibiotic-resistant bacterial infections.
Industry: Can be used in the development of new antibiotics and β-lactamase inhibitors
Mecanismo De Acción
Kpc-2-IN-1 exerts its effects by binding to the active site of the KPC-2 β-lactamase enzyme. This binding prevents the enzyme from hydrolyzing β-lactam antibiotics, thereby preserving the efficacy of these antibiotics. The molecular target of this compound is the catalytic serine residue in the active site of the KPC-2 enzyme .
Comparación Con Compuestos Similares
Similar Compounds
Ortho-phenylenediboronic acid: Another boronic acid derivative that acts as a β-lactamase inhibitor.
Para-phenylenediboronic acid: Similar to ortho-phenylenediboronic acid but with different substitution patterns.
Meta-phenylenediboronic acid: Another variant with different substitution patterns.
Uniqueness
Kpc-2-IN-1 is unique due to its high potency and specificity for the KPC-2 enzyme. It has a lower Ki value compared to other boronic acid derivatives, making it a more effective inhibitor. Additionally, its good tolerance in human cells makes it a promising candidate for further research and development .
Propiedades
Fórmula molecular |
C13H12BN3O2S |
|---|---|
Peso molecular |
285.1 g/mol |
Nombre IUPAC |
[3-[(4-thiophen-3-yltriazol-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H12BN3O2S/c18-14(19)12-3-1-2-10(6-12)7-17-8-13(15-16-17)11-4-5-20-9-11/h1-6,8-9,18-19H,7H2 |
Clave InChI |
BPZNDAHQRPIUAE-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)CN2C=C(N=N2)C3=CSC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



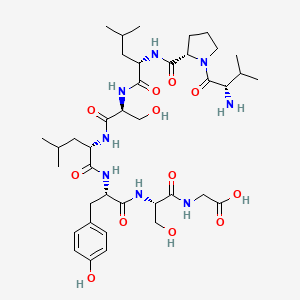

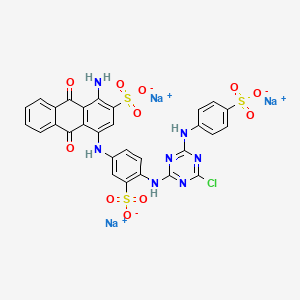
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12396360.png)
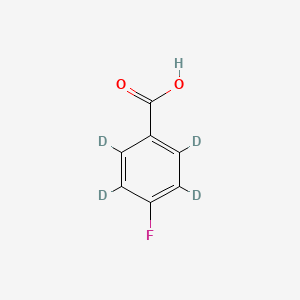
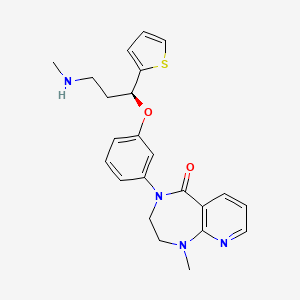
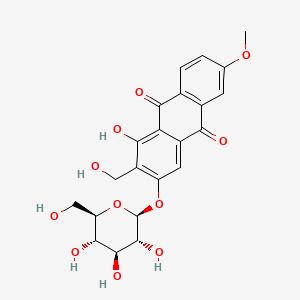
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)

